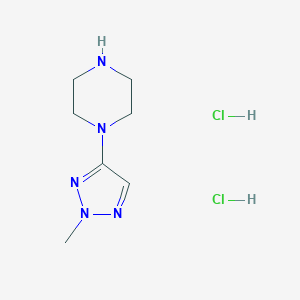

1-(2-Methyltriazol-4-yl)piperazine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. One common method is the 1,3-dipolar cycloaddition between an azide and a terminal alkyne (also known as the Watson cycloaddition). This reaction is suitable for producing the 1,2,3-triazole moiety, which is a key component of 1-(2-Methyltriazol-4-yl)piperazine dihydrochloride .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of derivatives have been synthesized for potential pharmacological applications. One study explored the design, synthesis, and evaluation of novel derivatives with significant antidepressant and antianxiety activities. The synthetic route began from 2-acetylfuran, progressing through several steps to produce compounds with promising pharmacological profiles (J. Kumar et al., 2017).

Antimicrobial Activities

Derivatives of 1-(2-Methyltriazol-4-yl)piperazine have been investigated for their antimicrobial properties. A particular study synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some derivatives showed good to moderate activities against tested microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).

Antidiabetic Properties

Piperazine derivatives have been identified as new antidiabetic compounds through structure-activity relationship studies. One particular study found 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine to be a highly potent antidiabetic agent in a rat model of diabetes. This research opens avenues for the development of new antidiabetic medications (G. Le Bihan et al., 1999).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer capabilities of naphthalimides with piperazine substituent have been studied. This research provides insights into the design of fluorescent probes and materials for optical applications, showcasing how modifications in the piperazine structure can influence photophysical properties (Jiaan Gan et al., 2003).

Antitumor Activity and DNA Affinity

Another area of research focused on the DNA-directed alkylating agents, exploring the synthesis, antitumor activity, and DNA affinity of bis-N,N'-trisubstituted 1,2,4-triazolo-piperazines. These studies contribute to the understanding of how these compounds interact with DNA and their potential as antitumor agents (Y. Al-Soud et al., 2004).

Mechanism of Action

Target of Action

For instance, Trimetazidine, a piperazine derivative, is indicated for the symptomatic treatment of stable angina pectoris . Another piperazine derivative is used to treat roundworm and pinworm .

Mode of Action

Piperazine compounds generally work by interacting with their targets in a way that alters the target’s function .

Biochemical Pathways

For example, Trimetazidine is thought to alter metabolic pathways in the heart, shifting metabolism from fatty acids to glucose, which requires less oxygen and thus reduces the heart’s oxygen demand .

Pharmacokinetics

Trimetazidine, a piperazine derivative, is known to be a lipophilic weak base with certain solubility characteristics .

Result of Action

For example, Trimetazidine has protective properties against ischemia-induced heart injury .

Properties

IUPAC Name |

1-(2-methyltriazol-4-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c1-11-9-6-7(10-11)12-4-2-8-3-5-12;;/h6,8H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOMXOWJKCYOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2744347.png)

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2744350.png)

![N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide](/img/structure/B2744352.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2744354.png)

![Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride](/img/structure/B2744357.png)

![4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2744361.png)

![2-Amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744363.png)

![N-[(1-Benzyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2744364.png)

![Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate](/img/structure/B2744368.png)